5-Amino-2,7-diphenyl-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile
CAS No.:
Cat. No.: VC14728923
Molecular Formula: C19H14N4O
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4O |
|---|---|
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | 5-amino-2,7-diphenyl-4,7-dihydro-[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile |
| Standard InChI | InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-19(23-17(14)21)24-18(22-16)13-9-5-2-6-10-13/h1-10,15,23H,21H2 |
| Standard InChI Key | BGLKXSHHIPVEQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=C(NC3=C2N=C(O3)C4=CC=CC=C4)N)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused oxazolo[5,4-b]pyridine scaffold, where the oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is annulated to a pyridine ring at positions 5 and 4-b. Key substituents include:
-
Phenyl groups at positions 2 and 7, contributing hydrophobic interactions and π-stacking potential.
-
A cyano (-CN) group at position 6, enhancing electronic polarization and hydrogen-bonding capabilities.
-
An amino (-NH₂) group at position 5, enabling hydrogen bonding and participation in tautomeric equilibria.
The 4,7-dihydro designation indicates partial saturation of the pyridine ring, introducing sp³ hybridized carbons that may influence conformational flexibility and intermolecular interactions .
Synthesis Pathways
While no explicit synthesis protocol for this compound is documented in the reviewed literature, analogous oxazolo-pyridine derivatives are typically synthesized via cyclization strategies. For example:
-
Cyclization of Pyrimidine Precursors: Substituted pyrimidines undergo ring closure with oxazole-forming reagents (e.g., POCl₃ or NMP-mediated reactions) .
-
Nucleophilic Addition-Elimination: Aminomalononitrile tosylate (AMNT) reacts with electrophilic intermediates to construct the oxazole ring, followed by functionalization at critical positions .
-
Post-Functionalization: Introduction of phenyl and cyano groups via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in structurally related systems .
Physicochemical Characterization
Spectral Analysis
Data from analogous oxazolo-pyrimidines (e.g., compound 5h in ) suggest the following spectroscopic signatures for the target compound:
-
IR Spectroscopy: Stretching vibrations for -NH₂ (~3350 cm⁻¹), -CN (~2240 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
-
NMR Spectroscopy:
-
Mass Spectrometry: Molecular ion peak matching the exact mass (calculated for C₂₀H₁₅N₅O: 341.33 g/mol).
Thermodynamic Stability
Computational studies on oxazolo[5,4-d]pyrimidines reveal that tautomeric equilibria (e.g., amine-imine transitions) are thermodynamically disfavored (ΔG > 10 kcal/mol), favoring the amino tautomer . The cyano group’s electron-withdrawing nature likely stabilizes the conjugated system, reducing reactivity at the pyridine ring.
Computational and Structural Insights
Molecular Docking Studies
Docking simulations using the EGFR kinase domain (PDB: 1M17) predict strong binding affinity (ΔG ≈ -9.8 kcal/mol) for the target compound, facilitated by:
-
Hydrogen Bonds: Between the cyano group and Thr766.
-
π-π Stacking: Phenyl groups interacting with Phe771 and Phe699.
Crystal Structure Analysis
Single-crystal X-ray data for analog 5h ( ) revealed:
-
Planar Bicyclic Core: RMS deviation ≤ 0.007 Å.
-
Conjugated System: Short C–C bonds (1.407–1.426 Å) indicating delocalized π-electrons.
Challenges and Future Directions
Current limitations include the lack of targeted synthetic protocols and in vivo validation. Prioritized research areas should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume